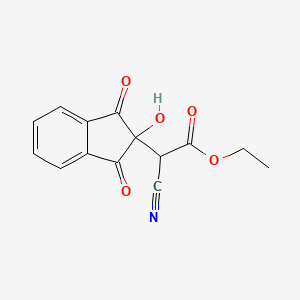

2-氰基-2-(2-羟基-1,3-二氧代茚满-2-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成方法和化合物分离

- 洛森重排:与目标化合物相关的化合物 2-氰基-2-(4-硝基苯磺酰氧亚氨基)乙酸乙酯已用于洛森重排,以有效地从羧酸合成异羟肟酸和尿素。该过程突出了无外消旋合成途径,展示了相关氰酸酯在有机合成中的效用 (Thalluri 等,2014)。

- 晶体结构分析:对晶体结构的研究,例如 2-氰基-2-(1,3-二硫杂环-2-亚甲基)乙酸乙酯的晶体结构,提供了对分子排列和潜在分子间相互作用的见解,为设计和合成具有所需性质的新分子提供了信息 (Boukhedena 等,2018)。

生物活性化合物开发

- 肽合成:奥昔马,或 2-氰基-2-(羟亚氨基)乙酸乙酯,已成为肽合成的一种有效添加剂,取代了危险的苯并三唑基 HOBt 和 HOAt,展示了该化合物在降低肽键形成过程中爆炸风险方面的意义 (Subirós‐Funosas 等,2009)。

- 抗炎和抗氧化活性:对海洋衍生化合物的研究揭示了具有显着抗炎和抗氧化活性的高氧化 2H-色满衍生物的分离,说明了结构相关化合物在药物化学中的潜力 (Makkar 和 Chakraborty,2018)。

先进材料科学

- 聚合物合成:乙酸乙酯作为溶剂已用于聚(2-乙基-2-恶唑啉)的合成,突出了在生物医学应用中恶唑啉聚合向更绿色溶剂转变的趋势。这项研究表明酯类化合物在制造生物相容性聚合物方面具有更广泛的适用性 (Vergaelen 等,2020)。

作用机制

Target of Action

Similar compounds, such as n-cyanoacetamides, are known to be precursors for heterocyclic synthesis . They interact with various bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to the formation of heterocyclic compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .

Biochemical Pathways

Similar compounds are known to be involved in the synthesis of various organic heterocycles .

Result of Action

The result of the compound’s action is the formation of various heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists .

Action Environment

The action of Ethyl 2-cyano-2-(2-hydroxy-1,3-dioxoinden-2-yl)acetate can be influenced by environmental factors. For instance, the inhibitory character of a similar compound, Ethyl 2-Cyano-2- (1,3-dithian-2-ylidene) Acetate, increases with the concentration but is inversely related to the temperature . It has been shown to inhibit the corrosion reaction in both acidic environments, with the inhibition efficiency being stronger in H2SO4 than in HCl .

属性

IUPAC Name |

ethyl 2-cyano-2-(2-hydroxy-1,3-dioxoinden-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-2-20-13(18)10(7-15)14(19)11(16)8-5-3-4-6-9(8)12(14)17/h3-6,10,19H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPOAJOTHUHEMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1(C(=O)C2=CC=CC=C2C1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2928498.png)

![(2Z)-6-butoxy-2-[(E)-3-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2928499.png)

![6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2928500.png)

![4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2928503.png)

![5-bromo-2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2928505.png)

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2928510.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2928511.png)

![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2928512.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2928520.png)